Picomolar PDE4B1 Inhibition Potency vs. Standard PDE4 Inhibitors and Parent Nicotinamide
N-Butyl-N-methylpyridine-3-carboxamide exhibits exceptional potency against human PDE4B1 with an IC50 of 0.316 nM [1]. In contrast, the classic PDE4 inhibitor rolipram displays significantly lower potency against this isoform, with reported IC50 values of approximately 130 nM in purified enzyme assays [2]. The parent molecule, nicotinamide, is inactive as a PDE4 inhibitor at concentrations >500 µM [3]. This represents a >400-fold increase in potency compared to rolipram and a >1,000,000-fold increase over nicotinamide.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.316 nM |
| Comparator Or Baseline | Rolipram (IC50 = ~130 nM); Nicotinamide (IC50 > 500 µM) |
| Quantified Difference | >411-fold more potent than rolipram; >1.58 x 10^6-fold more potent than nicotinamide |
| Conditions | Inhibition of full-length human recombinant PDE4B1 using [3H]-cAMP as substrate by scintillation proximity assay for target; immunopurified PDE4B for rolipram. |
Why This Matters
The picomolar potency of N-Butyl-N-methylpyridine-3-carboxamide makes it a superior chemical probe for PDE4B-mediated pathways, enabling experiments at significantly lower concentrations that minimize off-target effects and reduce compound consumption compared to standard inhibitors like rolipram.
- [1] BindingDB. Entry BDBM50148240 (CHEMBL3763271). Affinity Data: IC50 for PDE4B1. View Source
- [2] Scilit. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms... View Source
- [3] PMC Table 4. Nicotinamide IC50 data for PDE4. National Library of Medicine. View Source
